molecular formula C12H18N4O4 B4376160 (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE

(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B4376160
M. Wt: 282.30 g/mol
InChI Key: FGWZZRADXZHFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE is a complex organic compound that features a pyrazole ring, a morpholine ring, and various substituents

Preparation Methods

The synthesis of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . The morpholine ring can be introduced through nucleophilic substitution reactions. Industrial production methods often employ catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, alkyl halides, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and morpholine-containing molecules. For example:

    1-ethyl-4-nitro-1H-pyrazole: Shares the pyrazole ring but lacks the morpholine ring.

    2,6-dimethylmorpholine: Contains the morpholine ring but lacks the pyrazole ring.

The uniqueness of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE lies in its combined structural features, which confer specific chemical and biological properties .

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(2-ethyl-4-nitropyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-4-15-11(10(5-13-15)16(18)19)12(17)14-6-8(2)20-9(3)7-14/h5,8-9H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWZZRADXZHFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.